molecular formula C16H10N4O2S B294760 6-(1,3-Benzodioxol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,3-Benzodioxol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294760
M. Wt: 322.3 g/mol
InChI Key: SJJKQYWQMNGGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-Benzodioxol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(1,3-Benzodioxol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation, or by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have reported that 6-(1,3-Benzodioxol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits low toxicity in vitro, with no significant adverse effects on normal cells. However, further studies are needed to investigate its long-term toxicity and potential side effects in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(1,3-Benzodioxol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.

Future Directions

There are several future directions for research on 6-(1,3-Benzodioxol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as a drug delivery system, due to its ability to penetrate cell membranes. Another direction is to study its potential as a fluorescent probe for imaging applications, due to its high fluorescence quantum yield. Additionally, further studies are needed to investigate its potential as an antimicrobial agent and its long-term toxicity in vivo.

Synthesis Methods

The synthesis of 6-(1,3-Benzodioxol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(1,3-Benzodioxol-5-yl)-1-phenylethanone with thiosemicarbazide and triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in refluxing ethanol, and the resulting product is purified by recrystallization. The yield of the synthesis is approximately 60%.

Scientific Research Applications

6-(1,3-Benzodioxol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential as an antimicrobial agent, with studies reporting its activity against various bacterial and fungal strains. In material science, this compound has been studied for its potential applications in organic electronics, due to its high electron mobility and good thermal stability. In environmental science, it has been studied for its potential use as a fluorescent probe for the detection of heavy metals in water.

properties

Molecular Formula

C16H10N4O2S

Molecular Weight

322.3 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10N4O2S/c1-2-4-10(5-3-1)14-17-18-16-20(14)19-15(23-16)11-6-7-12-13(8-11)22-9-21-12/h1-8H,9H2

InChI Key

SJJKQYWQMNGGFB-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5

Origin of Product

United States

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